molecular formula C16H21F3N6O2 B2425268 3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine CAS No. 2415622-36-3

3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B2425268
CAS No.: 2415622-36-3
M. Wt: 386.379
InChI Key: GNBZGTLPHIOKTC-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethyl-Substituted Oxadiazole Group:

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline
  • N-Methyl-m-anisidine
  • 4-(Trifluoromethyl)-N-methylaniline

Uniqueness

Compared to similar compounds, 3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine stands out due to its unique combination of a pyrazine ring, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole group

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N6O2/c1-24(13-14(26-2)21-6-5-20-13)9-11-3-7-25(8-4-11)10-12-22-23-15(27-12)16(17,18)19/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBZGTLPHIOKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=NN=C(O2)C(F)(F)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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